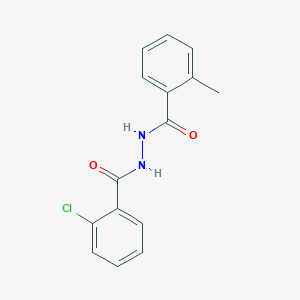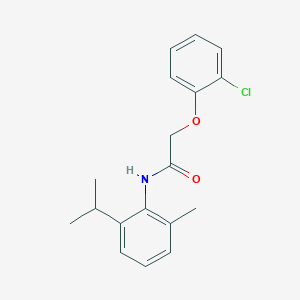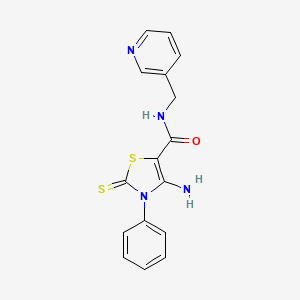![molecular formula C16H11Cl2NS B5525935 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline often involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. For instance, the synthesis of a related compound, 2-chloro-4-aminophenol, from 3,4-dichloronitrobenzene involves such steps, leading to products characterized by high yields and minimal environmental pollution (Wen Zi-qiang, 2007).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like infrared and Raman spectroscopy are commonly used to analyze the molecular structures of similar compounds. For example, 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas have been studied, revealing a planar acylthiourea group and significant intramolecular and intermolecular hydrogen bonding interactions (A. Saeed et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are influenced by the substituents and the core structure. For example, 2-[(R-phenyl)amine]-1,4-naphthalenediones show intramolecular electronic transfer and one-electron reduction waves, highlighting the impact of substituents on redox properties (M. Aguilar-martínez et al., 1999).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and crystalline structure can be inferred from studies on related compounds. Poly(thioether-imide-sulfones) based on similar naphthalimides demonstrate good solubility in polar solvents and high thermal stability, with significant mass loss only occurring at temperatures ranging from 400-500°C (M. Sonpatki et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds like 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline can be complex and vary with different substituents and reaction conditions. Studies on similar compounds, such as 2-azido-3-(R-anilino)-1,4-naphthoquinones, demonstrate how substituents significantly affect the outcome of reactions, highlighting the importance of the electronic nature of substituents in determining reactivity and product formation (Silvia E. Loredo-Carrillo et al., 2020).
Scientific Research Applications
Synthesis and Material Properties
The scientific research applications of 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline span various fields, including organic synthesis, material science, and corrosion inhibition. While the specific compound 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline was not directly mentioned in the available literature, insights into related compounds and functionalities provide a broad understanding of the potential applications and significance in scientific research.
Synthesis of Derivatives : The synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water represents a green and efficient method for creating compounds with potential applications in pharmaceuticals and materials science. This method emphasizes the importance of eco-friendly catalysts in organic synthesis (Dhakane et al., 2014).
Corrosion Inhibition : A study on the corrosion inhibition properties of a newly synthesized thiophene Schiff base on mild steel X52 in acidic solutions demonstrates the application of such compounds in protecting industrial materials. The efficiency of corrosion inhibitors can significantly reduce maintenance costs and extend the lifespan of metal structures (Daoud et al., 2014).
Catalytic Methods : Research into catalytic methods for synthesizing arylamides from 3-hydroxy-2-naphthoic acid showcases the utility of these processes in producing high-value chemicals for dyes, pharmaceuticals, and pesticides. The exploration of effective catalysts highlights the ongoing efforts to enhance the efficiency and sustainability of chemical manufacturing (Shteinberg, 2022).
Polymer Science : The postfunctionalization of poly(3-hexylthiophene) to tune optical properties and enhance solid-state emission indicates the relevance of chemical modifications in developing advanced materials for electronic and photonic applications. Such studies are crucial for the progression of flexible electronics and solar cell technologies (Li et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-(1-chloronaphthalen-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NS/c17-13-9-11(19)6-8-14(13)20-15-7-5-10-3-1-2-4-12(10)16(15)18/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFVWFXUKMAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1-chloro-naphthalen-2-ylsulfanyl)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)
![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)
![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)